molecular formula C9H7BrN4O B3721280 3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol

3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B3721280
M. Wt: 267.08 g/mol
InChI Key: BVOFYQPKVHGMIE-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a triazine ring The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 4-bromoaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-bromoaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl derivative with potential biological activities.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features and applications in liquid crystal technology.

Uniqueness

3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-bromoanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O/c10-6-1-3-7(4-2-6)12-9-13-8(15)5-11-14-9/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOFYQPKVHGMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=CC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol
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3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol
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3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol
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3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol
Reactant of Route 5
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3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol
Reactant of Route 6
3-[(4-Bromophenyl)amino]-1,2,4-triazin-5-ol

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